(S)-(+)-1-Methyl-3-pyrrolidinol
Overview
Description
(S)-(+)-1-Methyl-3-pyrrolidinol is a chiral compound with a pyrrolidine ring structure. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound’s unique stereochemistry makes it an important building block in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(+)-1-Methyl-3-pyrrolidinol can be synthesized through several methods. One common approach involves the reduction of (S)-1-Methyl-3-pyrrolidinone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves catalytic hydrogenation of (S)-1-Methyl-3-pyrrolidinone. This method is preferred due to its scalability and efficiency. The process is conducted in a high-pressure reactor with a suitable catalyst, such as palladium on carbon, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-Methyl-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-1-Methyl-3-pyrrolidinone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to form (S)-1-Methyl-3-pyrrolidine using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in THF or sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine for tosylation, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: (S)-1-Methyl-3-pyrrolidinone
Reduction: (S)-1-Methyl-3-pyrrolidine
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(S)-(+)-1-Methyl-3-pyrrolidinol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those requiring chiral purity.
Industry: this compound is used in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-(+)-1-Methyl-3-pyrrolidinol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with enantioselective proteins, leading to specific biological effects. The exact pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
®-(-)-1-Methyl-3-pyrrolidinol: The enantiomer of (S)-(+)-1-Methyl-3-pyrrolidinol, with different stereochemistry and potentially different biological activity.
1-Methyl-3-pyrrolidinone: The oxidized form of this compound, used in various chemical reactions.
1-Methyl-3-pyrrolidine: The fully reduced form, used in different synthetic applications.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Properties
IUPAC Name |
(3S)-1-methylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVFPAIGVBQGET-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104641-59-0 | |
Record name | 1-Methyl-3-pyrrolidinol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104641590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-1-Methyl-3-pyrrolidinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-3-PYRROLIDINOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0354U26A1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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